molecular formula C14H14N2O B12531871 2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone

2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone

Cat. No.: B12531871
M. Wt: 226.27 g/mol
InChI Key: GIDVZFRYJVWHCH-UHFFFAOYSA-N
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Description

2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone is a heterocyclic organic compound. It is known for its applications as an intermediate in pharmaceutical synthesis and other chemical processes. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an amino group, which is linked to a phenylethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone typically involves the reaction of 6-methyl-2-aminopyridine with phenacyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyridine attacks the carbonyl carbon of phenacyl bromide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include ethanol or methanol, and the reaction is often carried out under reflux conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Chloro-2-pyridinyl)amino]-1-phenylethanone
  • 2-[(6-Methyl-2-pyridinyl)amino]carbonylbenzoic acid
  • N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Uniqueness

2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-[(6-methylpyridin-2-yl)amino]-1-phenylethanone

InChI

InChI=1S/C14H14N2O/c1-11-6-5-9-14(16-11)15-10-13(17)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,15,16)

InChI Key

GIDVZFRYJVWHCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NCC(=O)C2=CC=CC=C2

Origin of Product

United States

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